Aderbasib - 791828-58-5

Aderbasib

Catalog Number: EVT-287187
CAS Number: 791828-58-5
Molecular Formula: C21H28N4O5
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB7839 is a novel, orally available ADAM metalloprotease inhibitor that is designed to block activation of the epidermal growth factor (EGFR) pathways. It represents a potentially important new class of targeted breast cancer therapy. It has shown promising clinical activity in heavily pretreated, refractory breast cancer patients.
Aderbasib is an orally bioavailable inhibitor of the ADAM (A Disintegrin And Metalloprotease) family of multifunctional membrane-bound proteins with potential antineoplastic activity. Aderbasib represses the metalloproteinase 'sheddase' activities of ADAM10 and ADAM17, which may result in the inhibition of tumor cell proliferation. The metalloproteinase domains of ADAMs cleave cell surface proteins at extracellular sites proximal to the cell membrane, releasing or "shedding" soluble protein etcodomains from the cell surface; the disintegrin domains of these multifunctional proteins interact with various components of the extracellular matrix (ECM). ADAM10 processes particular epithelial growth factor receptor (EGFR) ligands and appears to regulate Notch signaling through the cleavage of Notch and its related ligand delta-like ligand-1 (Dll-1). ADAM17 (also known as Tumor necrosis factor-Converting Enzyme or TACE) is involved in processing tumor necrosis factor (TNF) from its membrane bound precursor to its soluble circulating form and in processing ligands for the epidermal growth factor receptor (EGFR) family.
Source and Classification

Aderbasib, also known as INCB7839, is a small molecule inhibitor that targets a disintegrin and metalloproteinase (ADAM) enzymes, specifically ADAM17. It is currently under investigation for its potential therapeutic applications in treating various cancers, including high-grade gliomas. The compound is classified as an anticancer agent due to its role in inhibiting tumor growth through modulation of the Notch signaling pathway and other related mechanisms .

Synthesis Analysis

The synthesis of Aderbasib involves several key steps that utilize organic chemistry techniques. The compound can be synthesized through a multi-step reaction process starting from readily available chemical precursors. The general synthetic route includes:

  1. Formation of the Core Structure: The initial step typically involves the construction of the bicyclic core, which is formed through cyclization reactions involving appropriate substrates.
  2. Functional Group Modifications: Subsequent steps involve the introduction of various functional groups, such as amides and carboxylic acids, which are critical for the biological activity of the compound.
  3. Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain Aderbasib in a high degree of purity.

Technical parameters such as temperature control, reaction time, and solvent choice are crucial during each step to ensure optimal yield and purity of the final product .

Molecular Structure Analysis

Aderbasib has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C20H24N4O3C_{20}H_{24}N_4O_3, and it has a molecular weight of approximately 372.43 g/mol. The structure includes:

  • Bicyclic Framework: This core structure is essential for its interaction with ADAM enzymes.
  • Amide and Carboxylic Acid Groups: These functional groups contribute to the compound's solubility and binding affinity.
  • Chiral Centers: Aderbasib contains several chiral centers, which necessitate careful consideration during synthesis to ensure the correct stereochemistry.

The three-dimensional conformation of Aderbasib allows it to effectively fit into the active site of ADAM17, facilitating its inhibitory action .

Chemical Reactions Analysis

Aderbasib primarily undergoes reversible binding reactions with the active site of ADAM17, inhibiting its enzymatic activity. This inhibition prevents the cleavage of membrane-bound proteins that are crucial for cancer cell signaling pathways. Key reactions include:

  • Inhibition of Ectodomain Shedding: By blocking ADAM17 activity, Aderbasib reduces the release of soluble receptors involved in tumor progression.
  • Potential Off-target Effects: While it primarily targets ADAM17, there may be interactions with other metalloproteinases, which could influence its efficacy and safety profile.

The kinetics of these reactions can be influenced by factors such as concentration, pH, and temperature .

Mechanism of Action

Aderbasib exerts its anticancer effects primarily through the inhibition of ADAM17, which plays a crucial role in various signaling pathways involved in cell proliferation and survival. The mechanism can be summarized as follows:

  1. Binding to ADAM17: Aderbasib binds to the active site of ADAM17, preventing substrate access.
  2. Inhibition of Signaling Pathways: This inhibition disrupts pathways such as Notch signaling, which is vital for cell differentiation and survival in tumors.
  3. Reduction in Tumor Growth: By modulating these pathways, Aderbasib has been shown to reduce tumor growth in preclinical models .
Physical and Chemical Properties Analysis

Aderbasib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but has limited water solubility.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a typical range for similar compounds.

These properties are critical for formulation development and determining appropriate dosing regimens in clinical settings .

Applications

Aderbasib's primary application lies in oncology, particularly as a therapeutic agent targeting cancers associated with aberrant ADAM17 activity. Current research focuses on:

  • Clinical Trials: Aderbasib is being evaluated in phase I clinical trials for patients with high-grade gliomas (NCT04295759), assessing its safety and efficacy.
  • Combination Therapies: There is potential for Aderbasib to be used in combination with other therapies to enhance anticancer effects by targeting multiple pathways simultaneously.

Additionally, ongoing research aims to identify biomarkers that could predict patient responses to Aderbasib treatment, thus personalizing cancer therapy strategies .

Properties

CAS Number

791828-58-5

Product Name

Aderbasib

IUPAC Name

methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate

Molecular Formula

C21H28N4O5

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C21H28N4O5/c1-30-20(28)25-14-21(7-8-21)13-16(18(26)22-29)17(25)19(27)24-11-9-23(10-12-24)15-5-3-2-4-6-15/h2-6,16-17,29H,7-14H2,1H3,(H,22,26)/t16-,17-/m0/s1

InChI Key

DJXMSZSZEIKLQZ-IRXDYDNUSA-N

SMILES

COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

INCB7839; INCB 7839; INCB-7839; INCB007839; INCB 007839; INCB-007839; Aderbasib.

Canonical SMILES

COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO

Isomeric SMILES

COC(=O)N1CC2(CC2)C[C@@H]([C@H]1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.